

# An In-depth Technical Guide to (6-HYDROXYMETHYL)QUINOXALINE (CAS 488834-75-9)

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## Compound of Interest

Compound Name: *Quinoxalin-6-ylmethanol*

Cat. No.: *B152837*

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This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound (6-HYDROXYMETHYL)QUINOXALINE, identified by the CAS number 488834-75-9. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Core Compound Information

(6-HYDROXYMETHYL)QUINOXALINE, also known as **quinoxalin-6-ylmethanol**, is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure features a hydroxymethyl group substituted at the 6-position of the quinoxaline ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.<sup>[1]</sup>

## Physical and Chemical Properties

A summary of the known physical and chemical properties of (6-HYDROXYMETHYL)QUINOXALINE is presented in the table below. It is important to note that while some properties are readily available from various chemical suppliers, specific experimental data for melting point, boiling point, and solubility are not consistently reported in the reviewed literature.

Property	Value	Source(s)
CAS Number	488834-75-9	[1]
IUPAC Name	quinoxalin-6-ylmethanol	N/A
Synonyms	(6-HYDROXYMETHYL)QUINOXALINE	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	160.17 g/mol	[1]
Appearance	Light yellow to yellow solid	N/A
Storage	Sealed in dry, Room Temperature	N/A

## Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method for preparing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a specific, detailed experimental protocol for the synthesis of (6-HYDROXYMETHYL)QUINOXALINE is not readily available in the surveyed literature, a general and adaptable procedure is outlined below.

### General Synthesis Protocol: Condensation Method

This protocol describes a typical synthesis of a quinoxaline derivative from an appropriately substituted o-phenylenediamine and a glyoxal.

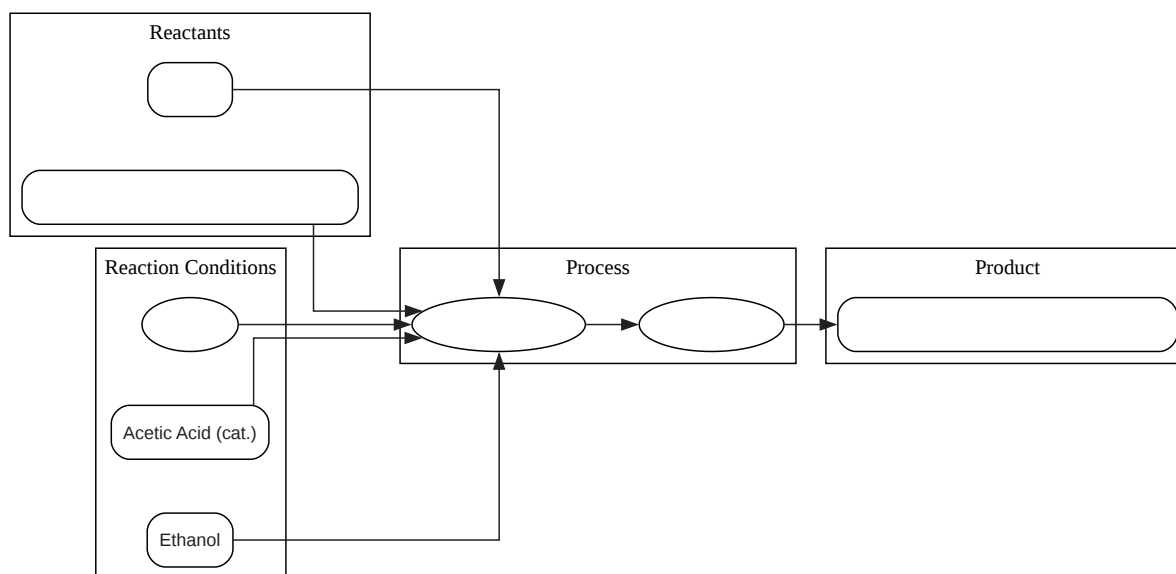
Materials:

- 4-(hydroxymethyl)benzene-1,2-diamine
- Glyoxal (40% in water)
- Ethanol

- Glacial Acetic Acid (catalyst)

Procedure:

- Dissolve 4-(hydroxymethyl)benzene-1,2-diamine in ethanol in a round-bottom flask.
- Add a catalytic amount of glacial acetic acid to the solution.
- To this mixture, add an equimolar amount of glyoxal dropwise with stirring.
- The reaction mixture is then refluxed for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure (6-HYDROXYMETHYL)QUINOXALINE.



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A generalized workflow for the synthesis of (6-HYDROXYMETHYL)QUINOXALINE.

## Analytical Characterization

The structural confirmation and purity assessment of (6-HYDROXYMETHYL)QUINOXALINE would typically involve a combination of spectroscopic and chromatographic techniques.

### Spectroscopic Methods:

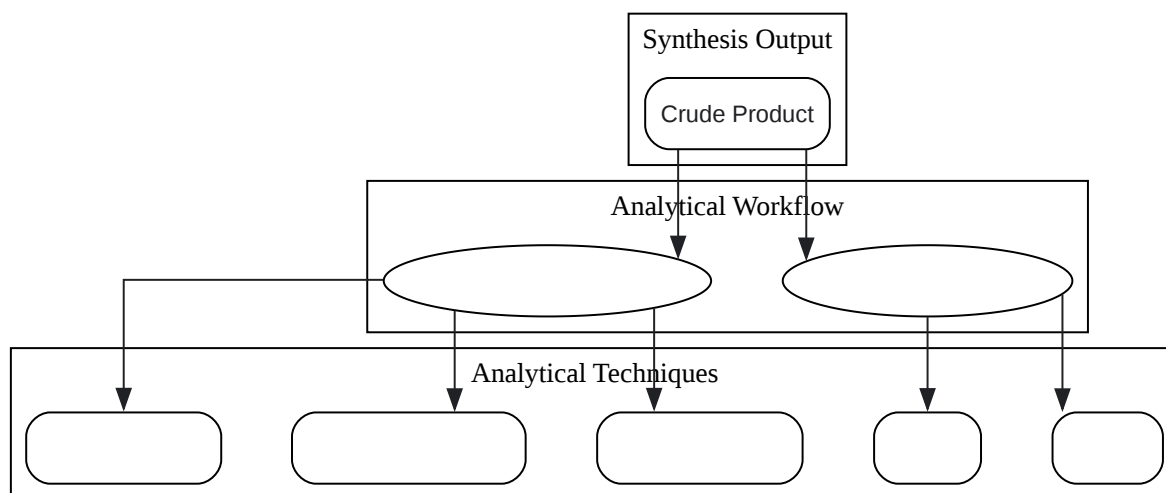
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are fundamental for elucidating the molecular structure. The  $^1\text{H}$  NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methylene protons

of the hydroxymethyl group, and the hydroxyl proton. The  $^{13}\text{C}$  NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretching vibration of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoxaline ring system.

## Chromatographic Methods:

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A validated HPLC method would involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and a detector (e.g., UV-Vis at a specific wavelength).
- **Gas Chromatography-Mass Spectrometry (GC-MS):** For volatile derivatives of the compound, GC-MS can be employed for separation and identification.



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A typical analytical workflow for the characterization of a synthesized compound.

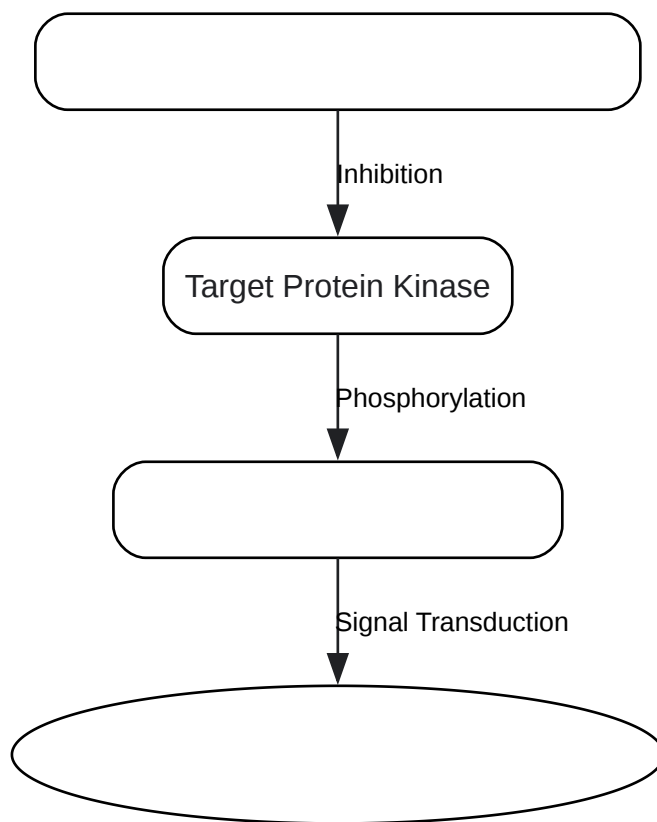
## Biological Activity and Signaling Pathways

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.<sup>[2]</sup>

While specific studies on the biological activity and signaling pathway involvement of (6-HYDROXYMETHYL)QUINOXALINE are limited in the public domain, the broader class of quinoxaline compounds has been implicated in various cellular processes. For instance, certain quinoxaline 1,4-dioxides have been shown to act as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cellular response to low oxygen levels and a target in cancer therapy.

Given the structural features of (6-HYDROXYMETHYL)QUINOXALINE, it could potentially be investigated for its activity in pathways where other quinoxaline derivatives have shown promise. A hypothetical signaling pathway that could be a starting point for investigation is the

modulation of a protein kinase cascade, a common mechanism of action for many small molecule drugs.



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A hypothetical signaling pathway involving a quinoxaline derivative as a kinase inhibitor.

## Conclusion

(6-HYDROXYMETHYL)QUINOXALINE is a quinoxaline derivative with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a comprehensive public dataset on its specific physical properties, detailed experimental protocols for its synthesis and analysis, and its precise biological functions remains to be fully elucidated. This guide provides a foundational understanding based on available information and the broader knowledge of quinoxaline chemistry and biology, highlighting areas for future research and development.

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## References

- 1. (6-HYDROXYMETHYL)QUINOXALINE CAS#: 488834-75-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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